molecular formula C11H9FN4OS B6519920 4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933006-24-7

4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No. B6519920
CAS RN: 933006-24-7
M. Wt: 264.28 g/mol
InChI Key: UABLYTPVZLCYTP-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3]thiazole derivatives . These compounds have been reported to show moderate to potent antiproliferative activities against various cancer cell lines .


Synthesis Analysis

The synthesis of similar 1,2,4-triazolo[3,4-b][1,3]thiadiazole derivatives involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds under different experimental settings .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically evaluated against enzymes such as urease . The kinetic evaluations of the most potent derivatives have recorded a competitive type of inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using techniques such as FTIR, 1H NMR, and 13C NMR .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with these compounds are typically evaluated in the context of their biological activities. For example, they have been evaluated for their antibacterial and antifungal activities .

Future Directions

The future directions for research on these compounds could involve further optimization of their synthesis, evaluation of their biological activities against a wider range of targets, and in-depth investigation of their mechanisms of action . The results from these studies could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4OS/c12-8-3-1-7(2-4-8)9(17)13-10-14-15-11-16(10)5-6-18-11/h1-4H,5-6H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABLYTPVZLCYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

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